Cas no 21523-62-6 (Ethyl 2,3-dimethyl-1H-indole-5-carboxylate)

Ethyl 2,3-dimethyl-1H-indole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2,3-dimethyl-1H-indole-5-carboxylate
- 2,3-DIMETHYL-1 H -INDOLE-5-CARBOXYLIC ACID ETHYL ESTER
- Ethyl 2,3-dimethyl-1{H}-indole-5-carboxylate
- 2,3-Dimethyl-indol-5-carbonsaeure-aethylester
- 2,3-Dimethyl-indol-5-carbonsaeure-ethylester
- 2,3-dimethyl-indole-5-carboxylic acid ethyl ester
- ethyl 2,3-dimethyl-1H-indol-5-carboxylate
- Ethyl 2,3-Dimethylindole-5-carboxylate
- 2,3-Dimethyl-1H-indole-5-carboxylic acid ethyl ester
- 2,3-dimethyl-1 h-indole-5-carboxylic acid ethyl ester
- MLS000527700
- VQDRHZVLRCGSFX-UHFFFAOYSA-N
- SMR000120274
- 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, ethyl ester
- BAS 06489179
- CBMicro_018317
- cid_612460
- BDBM79820
- HMS1607G13
- REGID_FOR_
-
- MDL: MFCD00458330
- インチ: 1S/C13H15NO2/c1-4-16-13(15)10-5-6-12-11(7-10)8(2)9(3)14-12/h5-7,14H,4H2,1-3H3
- InChIKey: VQDRHZVLRCGSFX-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1C([H])=C([H])C2=C(C=1[H])C(C([H])([H])[H])=C(C([H])([H])[H])N2[H])=O
計算された属性
- せいみつぶんしりょう: 217.11000
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 267
- トポロジー分子極性表面積: 42.1
じっけんとくせい
- PSA: 42.09000
- LogP: 2.96140
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate セキュリティ情報
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0347-3760-0.25g |
ethyl 2,3-dimethyl-1H-indole-5-carboxylate |
21523-62-6 | 95% | 0.25g |
$66.0 | 2023-09-07 | |
Life Chemicals | F0347-3760-1g |
ethyl 2,3-dimethyl-1H-indole-5-carboxylate |
21523-62-6 | 95% | 1g |
$163.0 | 2023-09-07 | |
Life Chemicals | F0347-3760-10g |
ethyl 2,3-dimethyl-1H-indole-5-carboxylate |
21523-62-6 | 95% | 10g |
$685.0 | 2023-09-07 | |
abcr | AB454761-5 g |
2,3-Dimethyl-1H-indole-5-carboxylic acid ethyl ester |
21523-62-6 | 5g |
€1,399.90 | 2023-04-22 | ||
ChemScence | CS-0037359-250mg |
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate |
21523-62-6 | 250mg |
$85.0 | 2022-04-27 | ||
Life Chemicals | F0347-3760-2.5g |
ethyl 2,3-dimethyl-1H-indole-5-carboxylate |
21523-62-6 | 95% | 2.5g |
$326.0 | 2023-09-07 | |
eNovation Chemicals LLC | D693221-0.25g |
Ethyl 2,3-Dimethylindole-5-carboxylate |
21523-62-6 | 95% | 0.25g |
$155 | 2023-09-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E71610-250mg |
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate |
21523-62-6 | 95% | 250mg |
¥1299.0 | 2023-09-07 | |
Life Chemicals | F0347-3760-5g |
ethyl 2,3-dimethyl-1H-indole-5-carboxylate |
21523-62-6 | 95% | 5g |
$489.0 | 2023-09-07 | |
TRC | E946048-100mg |
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate |
21523-62-6 | 100mg |
$ 70.00 | 2022-06-05 |
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
Ethyl 2,3-dimethyl-1H-indole-5-carboxylateに関する追加情報
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate (CAS No. 21523-62-6): A Comprehensive Overview
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate (CAS No. 21523-62-6) is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The molecular structure of Ethyl 2,3-dimethyl-1H-indole-5-carboxylate consists of a fused indole ring system with ethyl ester functionality and dimethyl substituents at the 2 and 3 positions. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in various synthetic pathways.
The synthesis of Ethyl 2,3-dimethyl-1H-indole-5-carboxylate involves multi-step organic reactions, often starting from readily available precursors such as indole derivatives. The process typically includes alkylation, esterification, and methylation steps to introduce the desired substituents. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These techniques not only improve the efficiency of the synthesis but also minimize unwanted byproducts, ensuring a high-quality final product.
In recent years, Ethyl 2,3-dimethyl-1H-indole-5-carboxylate has been explored for its pharmacological potential. The indole core is a common motif in many bioactive molecules, including pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties. The dimethyl substituents at the 2 and 3 positions of the indole ring enhance the compound's solubility and bioavailability, making it more suitable for therapeutic applications. Preliminary studies have indicated that derivatives of this compound exhibit promising activity against certain types of cancer cells by inhibiting key signaling pathways involved in tumor growth.
Moreover, the ester group in Ethyl 2,3-dimethyl-1H-indole-5-carboxylate provides a versatile handle for further functionalization. This allows chemists to modify the compound into more complex structures with tailored biological activities. For instance, hydrolysis of the ester group can yield the corresponding carboxylic acid derivative, which can then be further functionalized through amide bond formation or other chemical transformations. Such modifications are crucial in developing novel drug candidates with enhanced efficacy and reduced side effects.
The pharmaceutical industry has shown interest in exploring new analogs of Ethyl 2,3-dimethyl-1H-indole-5-carboxylate due to its structural features that align well with current drug discovery trends. Computational modeling and high-throughput screening have been utilized to identify potential lead compounds derived from this scaffold. These computational approaches help in predicting the binding affinity of the compound to biological targets, thereby accelerating the drug development process. The integration of machine learning algorithms has further enhanced the precision of these predictions, making virtual screening more efficient.
In addition to its pharmaceutical applications, Ethyl 2,3-dimethyl-1H-indole-5-carboxylate finds utility in materials science and agrochemical research. The unique electronic properties of the indole ring make it a valuable component in organic semiconductors and light-emitting diodes (OLEDs). Researchers have been experimenting with incorporating this compound into polymer matrices to improve charge transport properties in electronic devices. Similarly, in agrochemicals, derivatives of this compound have shown potential as bioactive agents against plant pathogens.
The environmental impact of synthesizing and using Ethyl 2,3-dimethyl-1H-indole-5-carboxylate is also a critical consideration. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Biocatalytic methods using enzymes as catalysts have emerged as a promising alternative to traditional chemical synthesis. These methods offer high selectivity and mild reaction conditions, making them environmentally friendly and sustainable.
The future prospects for Ethyl 2,3-dimethyl-1H-indole-5-carboxylate are bright, with ongoing research aimed at uncovering its full potential across various domains. As our understanding of molecular interactions improves through advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, new insights into its behavior are expected to emerge. Collaborative efforts between academia and industry will be crucial in translating these findings into practical applications.
In conclusion, Ethyl 2,3-dimethyl-1H-indole-5-carboxylate (CAS No. 21523-62-6) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features and versatile reactivity make it a valuable building block for developing new drugs and materials. With continued research and innovation, this compound is poised to play an even greater role in addressing global challenges across multiple scientific disciplines.
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